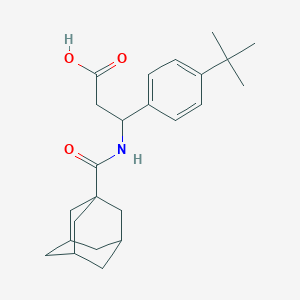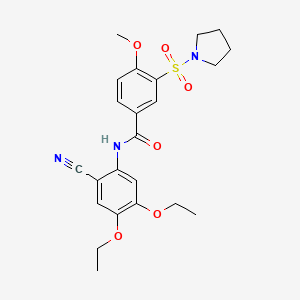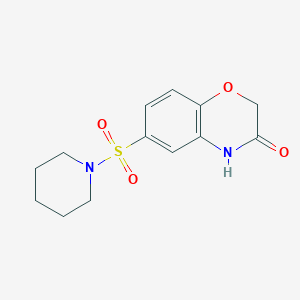![molecular formula C15H17FO2 B4303623 4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE](/img/structure/B4303623.png)
4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE
Overview
Description
4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE is an organic compound characterized by its unique structure, which includes a fluorobenzylidene group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE typically involves the condensation of 4-fluorobenzaldehyde with a suitable dihydrofuranone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzylidene or dihydrofuranone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE exerts its effects involves interactions with specific molecular targets. The fluorobenzylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the dihydrofuranone ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyl-3-oxofuran: Similar structure but with a different functional group.
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyl-2,3-dihydrofuran: Similar structure but with a different degree of saturation.
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyl-2,3-dihydrothiophene: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Uniqueness
The uniqueness of 4-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE lies in its specific combination of a fluorobenzylidene group with a dihydrofuranone ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c1-14(2)12(13(17)15(3,4)18-14)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWCLBWRBFLRJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC=C(C=C2)F)C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC=C(C=C2)F)/C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)

![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)
![4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE](/img/structure/B4303558.png)
![8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B4303564.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)

![N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide](/img/structure/B4303598.png)
![1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL](/img/structure/B4303607.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)

![2-[(E)-1-DIBENZO[B,D]FURAN-2-YLMETHYLIDENE]-3-QUINUCLIDINONE](/img/structure/B4303631.png)
![3-(3-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4303649.png)
![7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B4303650.png)
